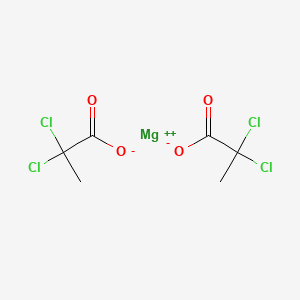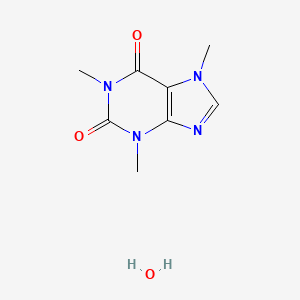
2,3-Dimercaptosuccinic acid
描述
Synthesis Analysis
2,3-Dimercaptosuccinic acid can be synthesized through various chemical processes. Notably, the synthesis involves the oxidation of sodium sulfide to sulfur, which is then converted into phosphorous pentasulfide. This compound interacts with acetic acid to form thiolacetic acid, which upon addition to acetylenedicarboxylic acid yields 2,3-Bis-acetylthiosuccinic acid. The hydrolysis of this compound results in 2,3-Dimercaptosuccinic acid (C. Ang, 1962).
Molecular Structure Analysis
The molecular structure of rac-2,3-Dimercaptosuccinic acid (rac-DMSA) and its precursor, rac-2,3-bis(acetylthio)succinic acid, have been elucidated through single-crystal X-ray analysis. These structures were compared with their meso counterparts, revealing differences in their conformations and solubilities in aqueous solutions, which may influence their chemical behavior and efficacy as chelating agents (X. Fang & Q. Fernaǹdo, 1994).
Chemical Reactions and Properties
2,3-Dimercaptosuccinic acid participates in various chemical reactions, notably in the formation of complexes with metal ions. The study on the synthesis, structure, and stability of the zinc complex of the dimethyl ester of meso-2,3-dimercaptosuccinic acid provides insight into its chemical behavior. The complexation with Zn2+ ions forms protonated and polynuclear complexes, highlighting its potential as a chelating agent (M. Rivera & Q. Fernaǹdo, 1992).
Physical Properties Analysis
The physical properties of 2,3-Dimercaptosuccinic acid, such as solubility and stability, are critical for its application. The conversion of rac-DMSA to meso-DMSA under specific conditions indicates its stability and solubility characteristics, which are essential for its effectiveness as a chelating agent (X. Fang & Q. Fernaǹdo, 1994).
Chemical Properties Analysis
The chemical properties of 2,3-Dimercaptosuccinic acid, including its reactivity and chelating capability, are fundamental to its applications in detoxification. Its ability to form complexes with heavy metals, as evidenced by the formation of the zinc complex, underscores its utility in medical and environmental detoxification processes (M. Rivera & Q. Fernaǹdo, 1992).
科学研究应用
Summary of the Application
DMSA has found its use in nuclear medicine as a suitable ligand for the preparation of radiopharmaceuticals . It forms stable complexes with a wide range of metal ions .
Methods of Application or Experimental Procedures
DMSA is used to form complex compounds with various radioisotopes, such as 99m Tc, 186/188 Re, 166 Ho, 177 Lu, and 90 Y . The radioisotopes, which form complex compounds with DMSA, can be divided into three main groups: 99m Tc, 186/188 Re, and others .
Results or Outcomes
The application of DMSA in nuclear medicine has been the subject of numerous investigations over the past three decades, and a lot of new and significant information has emerged .
2. Application in Trace Cadmium Analysis
Summary of the Application
A novel meso-2,3-dimercaptosuccinic acid and polydopamine modified zinc oxide were synthesized through a layer-by-layer self-assembly process, and the hybrid ZnO was suitable for enriching trace cadmium in natural water samples .
Methods of Application or Experimental Procedures
DMSA/PDA/ZnO was synthesized through a facile self-assembly process for enhancing the adsorption capacity of ZnO to cadmium cation (Cd (II)) .
Results or Outcomes
The adsorption ratio of DMSA-PDA-ZnO to 1 mg/L Cd (II) is around 95% at pH 6.0–8.0 with a contact time of 31 h, and the enrichment rate can be more than 98% with the dosage of DMSA-PDA-ZnO exceeding 1.0 g/L . The saturated adsorption of DMSA-PDA-ZnO to Cd (II) is 28.5 mg/g . The detection limit (3σ) of this method is 0.1 μg/L, with a relative standard deviation of 1% . This method presents satisfactory performance with a recovery rate of 86−90% when applied to the detection of Cd (II) in environmental water samples .
3. Application in Treatment of Heavy Metal Intoxication
Summary of the Application
DMSA is used for the treatment of heavy metal intoxications . It is particularly effective in treating lead poisoning in pediatric patients with blood lead levels above 45 µg/dL .
Methods of Application or Experimental Procedures
DMSA is administered orally to patients suffering from heavy metal intoxication .
Results or Outcomes
DMSA has been found to be effective in reducing the levels of heavy metals in the body, thereby alleviating the symptoms of heavy metal intoxication .
4. Application in Nanoparticles Preparation
Summary of the Application
DMSA has been used to form a monolayer on Mg/Ti/Au micromotors to enhance the chelation of toxic heavy metal contaminants (Zn (II), Cd (II) and Pb (II)) from polluted aqueous solutions .
Methods of Application or Experimental Procedures
DMSA is used to form a monolayer on Mg/Ti/Au micromotors .
Results or Outcomes
The application of DMSA in this context enhances the chelation of toxic heavy metal contaminants from polluted aqueous solutions .
5. Application in Luminescent Magnetic Nanoparticles
Summary of the Application
DMSA is used as an organic heteromultifunctional stabilizer to establish a bio-inorganic interphase in combination with Mn-doped ZnO particles .
Methods of Application or Experimental Procedures
DMSA is used in combination with Mn-doped ZnO particles to establish a bio-inorganic interphase .
Results or Outcomes
This application enables the utilization of luminescent magnetic nanoparticles with biocompatibility .
6. Application in Antidote and Component of Nanoparticles
Summary of the Application
DMSA has been used as an antidote and a component of nanoparticles .
Methods of Application or Experimental Procedures
The structure of many DMSA complexes is unclear up to the present . The radioisotopes, which form complex compounds with DMSA, can be divided into three main groups: 99m Tc, 186/188 Re, and others . Good ability of DMSA to form complex compounds with various metals is used in the treatment of heavy metal intoxications .
Results or Outcomes
Recently, there has also been some interest in the nanoparticles preparation with DMSA as a surface modifier agent .
未来方向
Initial data has shown encouraging results for the treatment of mercury and arsenic poisoning with DMSA . It has also shown promise to be considered as a potential future chelating agent/antidote not only for arsenic but also for a few other heavy metals like lead, mercury, cadmium, and gallium arsenide .
属性
IUPAC Name |
2,3-bis(sulfanyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTRVOBWPAIOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
304-55-2 (Parent) | |
| Record name | Dimercaptosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10859324 | |
| Record name | 2,3-Dimercaptobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succimer | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.43e+00 g/L | |
| Record name | Succimer | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3-Dimercaptosuccinic acid | |
CAS RN |
2418-14-6, 304-55-2 | |
| Record name | Dimercaptosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimercaptosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimercaptosuccinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Dimercaptosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2,3-dimercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dimercaptobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimercaptosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Succimer | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 °C | |
| Record name | Succimer | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)







